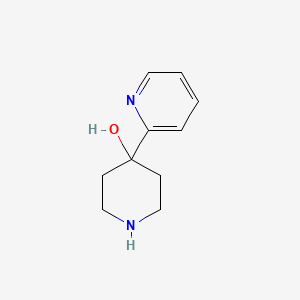

4-(2-Pyridinyl)-4-piperidinol

Descripción general

Descripción

Synthesis Analysis

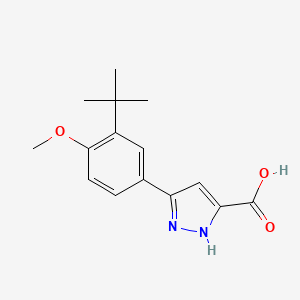

The synthesis of related compounds involves multi-component reactions and cyclization processes. For instance, a three-component condensation involving 4-piperidinones, 5-pyrazolones, and malononitrile is described, which yields substituted pyrazolopyrans . Another paper reports a three-step synthesis of a pyrazolyl piperidine, a key intermediate in the synthesis of Crizotinib, involving nucleophilic aromatic substitution, hydrogenation, and iodination . Additionally, a one-pot, three-component synthesis method is communicated for the creation of a chromenopyrimidinone derivative using 4-hydroxy-coumarin, 4-piperidinobenzaldehyde, and thiourea .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray single crystal diffraction . The crystal structures of copper(II) complexes based on a chelating pyrazolylpyrimidine ligand have been studied, revealing non-covalent interactions such as lone pair-π, C-H···π, π-π, and C-H···A (A = N, Cl) .

Chemical Reactions Analysis

The papers describe various chemical reactions involving pyridine and piperidine derivatives. For example, piperidine-mediated [3 + 3] cyclization is used to synthesize chromenopyridine derivatives . The reaction of N-(2-pyridinyl)piperazines with CO and ethylene in the presence of a rhodium catalyst leads to a novel carbonylation at a C-H bond in the piperazine ring . The influence of substituents on the reactivity of these substrates is also discussed.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups affects the reactivity of the substrates in carbonylation reactions . The computational studies of a synthesized chromenopyrimidinone indicate suitable physicochemical properties, drug-likeliness features, and good oral bioavailability . The efficiency of polymer-bound pyridines in catalytic reactions is compared with standard catalysts, and factors such as polymer type, spacer, loading, and temperature are considered .

Aplicaciones Científicas De Investigación

Molecular Structure and Solvent Effects

- 4-(2-Pyridinyl)-4-piperidinol (4-pypp) has been extensively studied for its molecular structure and solvent effects. A detailed experimental and theoretical study using nuclear magnetic resonance (NMR) spectroscopy revealed the solvent-dependent molecular geometry and the mole fractions of stable conformers of 4-pypp. This study highlights the intricate relationship between molecular structure and environmental factors (Alver, Parlak, & Bilge, 2011).

Synthesis and Chemical Transformations

- The compound's utility in synthesis is notable, particularly in the creation of 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives through a piperidine-mediated [3 + 3] cyclization process, providing a highly efficient and facile route to functionalized 5H-chromeno[2,3-b]pyridines (Zhang et al., 2021).

- It also plays a crucial role in the synthesis of chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, which are potential stereoselective catalysts. The nucleophilic substitution of 2-amino-4-chloropyridine with piperidine yields 2-amino-4-piperidinyl pyridine, a key intermediate in this synthesis process (Tian et al., 2012).

Photophysical and Catalytic Properties

- The photophysical properties of this compound derivatives are of interest, especially in the context of luminescent mixed ligand copper(I) clusters. The properties of such clusters, comprising pyridine and piperidine ligands, have been studied, revealing insights into the labile equilibria involving several species and factors determining their emission properties (Vitale, 2001).

- Additionally, this compound derivatives have been used as ligands in chiral catalysis. For instance, the chiral ligand 2-(2′-piperidinyl)pyridine has been synthesized and effectively used as an enantioselective catalyst in the addition of diethylzinc to aldehydes, yielding optically active secondary alcohols (Cheng et al., 2008).

Safety and Hazards

Direcciones Futuras

The potential applications and future directions for research on “4-(2-Pyridinyl)-4-piperidinol” would depend on its physical and chemical properties, as well as any biological activity it might exhibit. Given the prevalence of pyridine and piperidine rings in pharmaceuticals and other biologically active compounds, it’s possible that this compound could have interesting biological properties .

Mecanismo De Acción

Target of Action

Pyridines and piperidines are common structures in many natural products and bioactive pharmaceuticals . They have been involved in a wide range of research topics, indicating that they might interact with multiple targets in biological systems .

Mode of Action

The mode of action of pyridines and piperidines can vary greatly depending on their specific structures and the targets they interact with. Some pyridinium salts, for example, have been found to have anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase activities .

Biochemical Pathways

Pyridines and piperidines can be involved in various biochemical pathways due to their diverse biological activities. The specific pathways affected would depend on the exact structure of the compound and its biological targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyridines and piperidines can also vary greatly. Factors such as the compound’s size, polarity, and specific functional groups can influence its bioavailability .

Result of Action

The molecular and cellular effects of “4-(2-Pyridinyl)-4-piperidinol” would depend on its specific targets and mode of action. Given the diverse activities of pyridines and piperidines, the effects could range from changes in cell signaling to inhibition of certain enzymes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyridines and piperidines .

Propiedades

IUPAC Name |

4-pyridin-2-ylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10(4-7-11-8-5-10)9-3-1-2-6-12-9/h1-3,6,11,13H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJRWALNQXWLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964693 | |

| Record name | 4-(Pyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50461-56-8 | |

| Record name | 4-(Pyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)

![2-[(3-Phenyl-2-propenyl)sulfanyl]aniline](/img/structure/B1306863.png)